
2-Chloro-3,5-dimethoxy-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,5-dimethoxy-4-methylphenol is an organic compound with the molecular formula C9H11ClO3 It is a derivative of phenol, characterized by the presence of chlorine, methoxy, and methyl groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethoxy-4-methylphenol typically involves the chlorination of 3,5-dimethoxy-4-methylphenol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,5-dimethoxy-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated products
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include partially or fully hydrogenated phenols
Aplicaciones Científicas De Investigación
2-Chloro-3,5-dimethoxy-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,5-dimethoxy-4-methylphenol depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity for these targets. The exact molecular pathways involved can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another chlorinated aromatic compound with similar functional groups.
4-Chloro-3-methylphenol: A structurally related compound with a chlorine and methyl group on the aromatic ring.
3,5-Dimethoxy-4-methylphenol: The parent compound without the chlorine substitution
Uniqueness
2-Chloro-3,5-dimethoxy-4-methylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11ClO3 |
|---|---|
Peso molecular |
202.63 g/mol |
Nombre IUPAC |
2-chloro-3,5-dimethoxy-4-methylphenol |
InChI |
InChI=1S/C9H11ClO3/c1-5-7(12-2)4-6(11)8(10)9(5)13-3/h4,11H,1-3H3 |
Clave InChI |
YWJUSEYMIHBBMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1OC)Cl)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



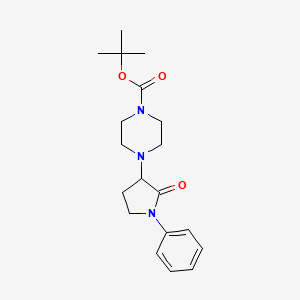
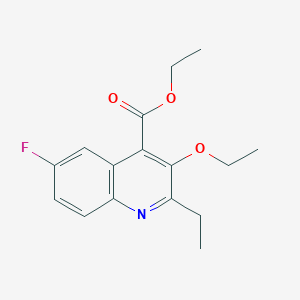

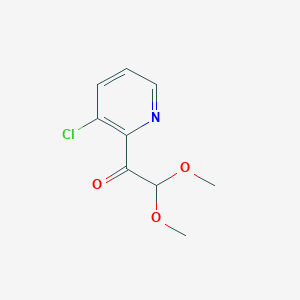
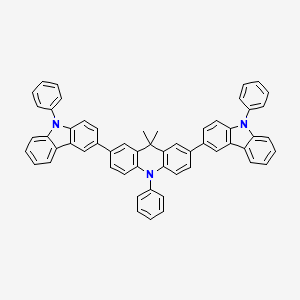
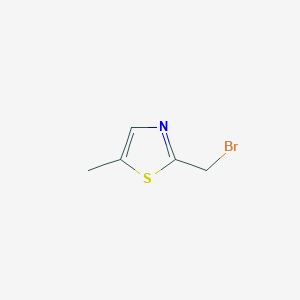
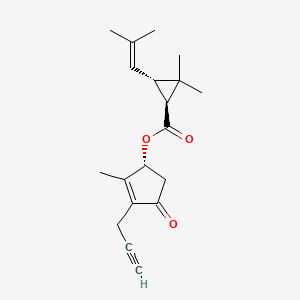
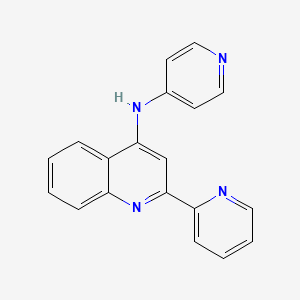
![N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B13884354.png)
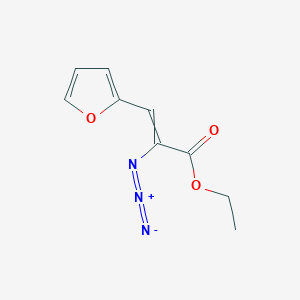
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
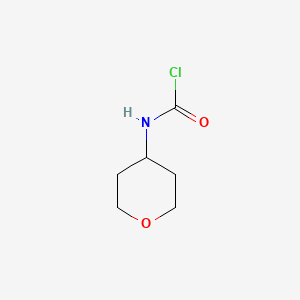
![N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine](/img/structure/B13884399.png)
